molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6

Myristic acid-[9,10-3H]

Cat. No. B571705
CAS RN: 124511-74-6
M. Wt: 232.392
InChI Key: TUNFSRHWOTWDNC-JVDRHMSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It plays a critical role in various biological and industrial processes . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .


Synthesis Analysis

Myristic acid can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . In one study, myristic acid-based silica (MA/SiO2) nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process . Another study designed novel myristic acid derivatives via molecular docking studies and ADMET studies .


Molecular Structure Analysis

Myristic acid is a 14-carbon chain fatty acid . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .


Chemical Reactions Analysis

Myristic acid acts as a lipid anchor in biomembranes . Reduction of myristic acid yields myristyl aldehyde and myristyl alcohol .


Physical And Chemical Properties Analysis

Myristic acid is a colorless or white solid . The melting point is about 54.4 degrees Celsius, and the boiling point is 250.6 degrees Celsius at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .

Scientific Research Applications

  • Myristic acid-[9,10-3H] can be used to screen for defects in fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase deficiency and other related conditions, by measuring the production of tritiated water in cultured fibroblasts (Manning, Olpin, Pollitt, & Webley, 1990).

  • The compound is important in studying the metabolism of myristic acid in cells, like in BC3H1 muscle cells, where it is incorporated into phospholipids and undergoes elongation and desaturation (Wang, Kaduce, & Spector, 1991).

  • Myristic acid-[9,10-3H] is useful in detecting long-chain fatty acid oxidation defects, particularly in intact cells using tritiated water release assays (Olpin, Manning, Pollitt, & Clarke, 1997).

  • It is used in differentiating hydroxydicarboxylic aciduria based on the release of tritiated water from myristic and palmitic acids by cultured fibroblasts (Olpin, Manning, Carpenter, Middleton, & Pollitt, 1992).

  • Myristic acid-[9,10-3H] is utilized in research on protein acylation, as seen in its incorporation into proteins in cultured rat hepatocytes (Rioux et al., 2002).

  • It is also useful for studying the metabolism of myristic acid in Chinese hamster ovary cells and peroxisome-deficient mutants (Wang, Yerram, Kaduce, & Spector, 1992).

  • Myristic acid-[9,10-3H] helps in understanding the cotranslational acylation of proteins, as shown in research using the BC3H1 muscle cell line (Wilcox, Hu, & Olson, 1987).

Mechanism of Action

Myristic acid serves multiple important roles in biology. Notably, it is involved in a process known as myristoylation. This post-translational modification of proteins aids in membrane association and protein-protein interactions, which are crucial for cellular function and signaling .

Future Directions

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

properties

IUPAC Name

9,10-ditritiotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-JVDRHMSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
0.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.